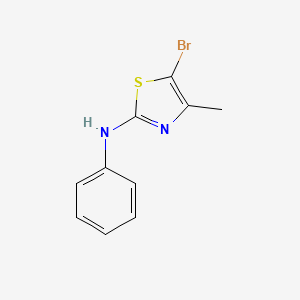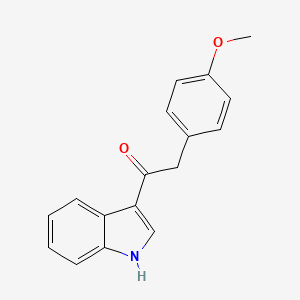![molecular formula C13H26N2O2Si B11850649 N,N'-[Ethenyl(methyl)silanediyl]bis[N-(propan-2-yl)acetamide] CAS No. 62051-14-3](/img/structure/B11850649.png)
N,N'-[Ethenyl(methyl)silanediyl]bis[N-(propan-2-yl)acetamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Methyl(vinyl)silanediyl)bis(N-isopropylacetamide): is a silicon-containing organic compound It is characterized by the presence of a silanediyl group bonded to two N-isopropylacetamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Methyl(vinyl)silanediyl)bis(N-isopropylacetamide) typically involves the reaction of vinylmethylsilane with N-isopropylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of N,N’-(Methyl(vinyl)silanediyl)bis(N-isopropylacetamide) may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to maintain the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-(Methyl(vinyl)silanediyl)bis(N-isopropylacetamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The vinyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silane compounds.
Applications De Recherche Scientifique
Chemistry: N,N’-(Methyl(vinyl)silanediyl)bis(N-isopropylacetamide) is used as a precursor in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure allows for the creation of materials with enhanced properties such as increased thermal stability and mechanical strength.
Biology: In biological research, this compound is used as a reagent in the modification of biomolecules. It can be employed in the synthesis of bioactive molecules and in the study of biological pathways.
Medicine: The compound has potential applications in drug delivery systems. Its ability to form stable complexes with various drugs makes it a valuable tool in the development of targeted drug delivery systems.
Industry: In the industrial sector, N,N’-(Methyl(vinyl)silanediyl)bis(N-isopropylacetamide) is used in the production of coatings, adhesives, and sealants. Its chemical properties contribute to the durability and performance of these products.
Mécanisme D'action
The mechanism of action of N,N’-(Methyl(vinyl)silanediyl)bis(N-isopropylacetamide) involves its interaction with specific molecular targets. The silanediyl group can form stable bonds with various substrates, facilitating the modification of molecular structures. The compound’s ability to undergo various chemical reactions allows it to participate in multiple pathways, leading to the formation of desired products.
Comparaison Avec Des Composés Similaires
N,N’-(Methyl(vinyl)silanediyl)bis(N-phenylacetamide): Similar in structure but with phenyl groups instead of isopropyl groups.
N,N’-(Methyl(vinyl)silanediyl)bis(N-methylacetamide): Contains methyl groups instead of isopropyl groups.
Uniqueness: N,N’-(Methyl(vinyl)silanediyl)bis(N-isopropylacetamide) is unique due to the presence of isopropyl groups, which impart distinct chemical properties. These properties include increased steric hindrance and altered reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
62051-14-3 |
|---|---|
Formule moléculaire |
C13H26N2O2Si |
Poids moléculaire |
270.44 g/mol |
Nom IUPAC |
N-[[acetyl(propan-2-yl)amino]-ethenyl-methylsilyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C13H26N2O2Si/c1-9-18(8,14(10(2)3)12(6)16)15(11(4)5)13(7)17/h9-11H,1H2,2-8H3 |
Clé InChI |
POAICQVHJODXHG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(=O)C)[Si](C)(C=C)N(C(C)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



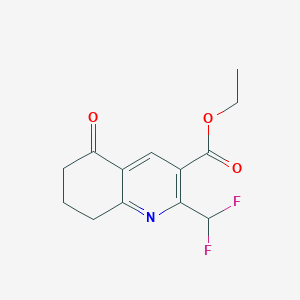

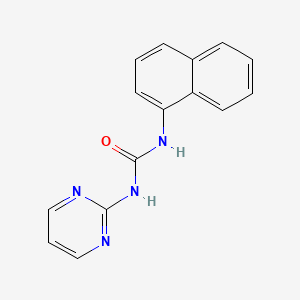
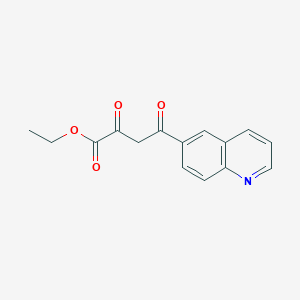
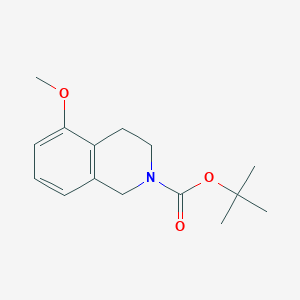
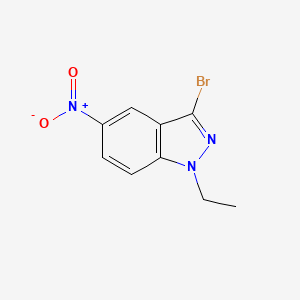


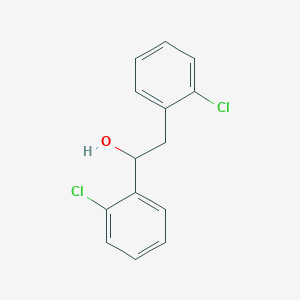
![6-Chloro-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11850632.png)
